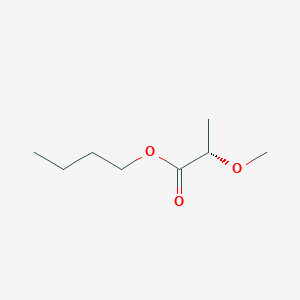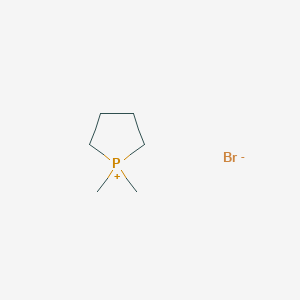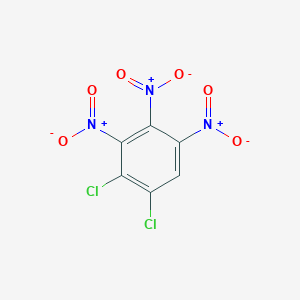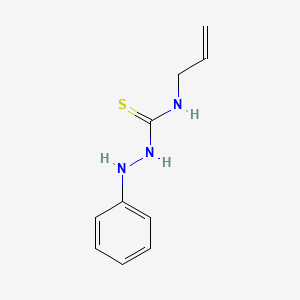
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt is a complex organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are often used in medicinal chemistry for their potential therapeutic effects, particularly in cardiovascular diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt typically involves multiple steps:
Formation of the alpha-Benzylphenethyl ether: This step involves the reaction of benzyl chloride with phenethyl alcohol in the presence of a base such as sodium hydroxide.
Introduction of the Diethylamino Group: The intermediate product is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the benzyl or phenethyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the oxalate salt, potentially converting it back to the free base form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde or phenylacetaldehyde, while reduction could regenerate the free base form of the compound.
科学的研究の応用
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound can inhibit the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure.
類似化合物との比較
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar therapeutic effects.
Atenolol: A selective beta-1 receptor antagonist used in the treatment of hypertension.
Metoprolol: A beta-1 selective antagonist with applications in treating cardiovascular diseases.
Uniqueness
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists.
特性
CAS番号 |
35132-78-6 |
|---|---|
分子式 |
C24H33NO6 |
分子量 |
431.5 g/mol |
IUPAC名 |
1-(diethylamino)-3-(1,3-diphenylpropan-2-yloxy)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C22H31NO2.C2H2O4/c1-3-23(4-2)17-21(24)18-25-22(15-19-11-7-5-8-12-19)16-20-13-9-6-10-14-20;3-1(4)2(5)6/h5-14,21-22,24H,3-4,15-18H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
RITJTUJSFFFNSF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)
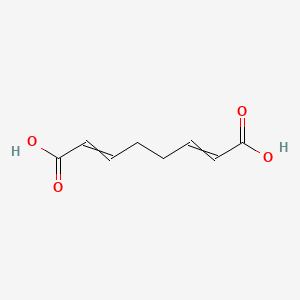


![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)

![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)
